molecular formula C4H6N4O B1604699 Cyanoacetyl guanidine CAS No. 55034-35-0

Cyanoacetyl guanidine

Cat. No.: B1604699
CAS No.: 55034-35-0
M. Wt: 126.12 g/mol
InChI Key: LTRMOUYRMDEEOR-UHFFFAOYSA-N
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Description

Cyanoacetyl guanidine is an organic compound that features both cyano and guanidine functional groups. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities. The presence of both cyano and guanidine groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanoacetyl guanidine can be synthesized through the reaction of cyanoacetic acid with guanidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the this compound. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyanoacetyl guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

    Condensation Reactions: The guanidine group can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Water, ethanol, dimethyl sulfoxide

    Catalysts: Transition metal catalysts for specific reactions

Major Products Formed:

  • Substituted this compound derivatives
  • Heterocyclic compounds such as pyrimidines and triazines

Scientific Research Applications

Cyanoacetyl guanidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are being explored for their potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyanoacetyl guanidine and its derivatives involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the guanidine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    Cyanoacetamide: Similar to cyanoacetyl guanidine, cyanoacetamide contains a cyano group and is used in the synthesis of heterocyclic compounds.

    Guanidine Derivatives: Compounds such as aminoguanidine and methylguanidine share the guanidine functional group and have similar chemical reactivity.

Uniqueness: this compound is unique due to the presence of both cyano and guanidine groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-cyano-N-(diaminomethylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7/h1H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMOUYRMDEEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325435
Record name CYANOACETYL GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55034-35-0
Record name NSC507294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CYANOACETYL GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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